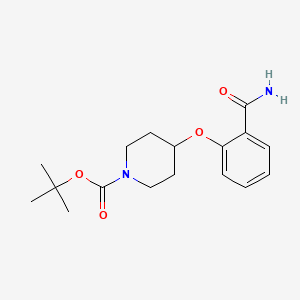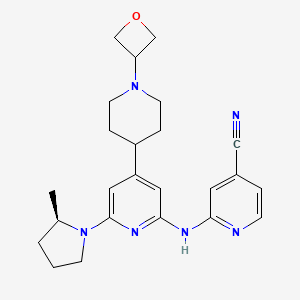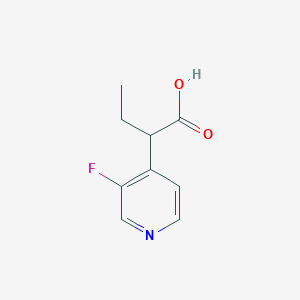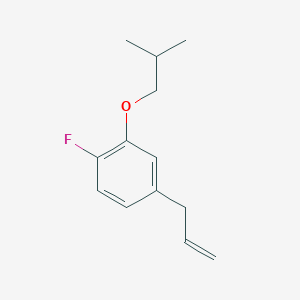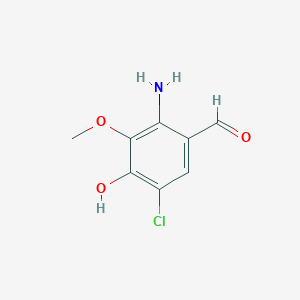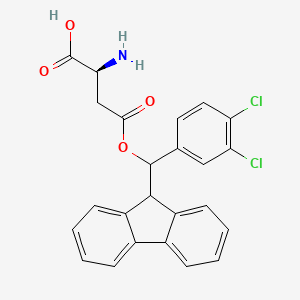
2,2'-((4-Ethylphenyl)azanediyl)bis(ethan-1-ol)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-((4-Ethylphenyl)azanediyl)bis(ethan-1-ol) is an organic compound with the molecular formula C12H19NO2 It is a derivative of ethanolamine, where the nitrogen atom is bonded to a 4-ethylphenyl group and two ethan-1-ol groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-((4-Ethylphenyl)azanediyl)bis(ethan-1-ol) typically involves the reaction of 4-ethylphenylamine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Reaction of 4-ethylphenylamine with ethylene oxide: This step involves the nucleophilic attack of the amine group on the ethylene oxide, leading to the formation of the ethanolamine derivative.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of 2,2’-((4-Ethylphenyl)azanediyl)bis(ethan-1-ol) can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
2,2’-((4-Ethylphenyl)azanediyl)bis(ethan-1-ol) can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halides or esters.
科学的研究の応用
2,2’-((4-Ethylphenyl)azanediyl)bis(ethan-1-ol) has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of surfactants, emulsifiers, and other industrial chemicals.
作用機序
The mechanism of action of 2,2’-((4-Ethylphenyl)azanediyl)bis(ethan-1-ol) involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The hydroxyl groups and the nitrogen atom play a crucial role in these interactions, forming hydrogen bonds and other non-covalent interactions with the target molecules.
類似化合物との比較
Similar Compounds
2,2’-((Phenyl)azanediyl)bis(ethan-1-ol): Similar structure but lacks the ethyl group on the phenyl ring.
2,2’-((4-Methylphenyl)azanediyl)bis(ethan-1-ol): Similar structure but has a methyl group instead of an ethyl group on the phenyl ring.
2,2’-((4-Chlorophenyl)azanediyl)bis(ethan-1-ol): Similar structure but has a chlorine atom instead of an ethyl group on the phenyl ring.
Uniqueness
The presence of the 4-ethyl group on the phenyl ring in 2,2’-((4-Ethylphenyl)azanediyl)bis(ethan-1-ol) imparts unique chemical and physical properties to the compound. This structural modification can influence its reactivity, binding affinity, and overall biological activity, making it distinct from other similar compounds.
特性
分子式 |
C12H19NO2 |
|---|---|
分子量 |
209.28 g/mol |
IUPAC名 |
2-[4-ethyl-N-(2-hydroxyethyl)anilino]ethanol |
InChI |
InChI=1S/C12H19NO2/c1-2-11-3-5-12(6-4-11)13(7-9-14)8-10-15/h3-6,14-15H,2,7-10H2,1H3 |
InChIキー |
IFMADWRJVDIYMF-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=C(C=C1)N(CCO)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




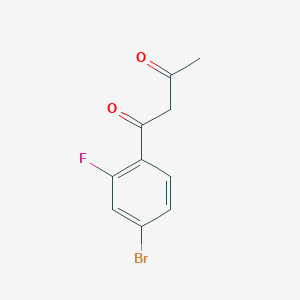


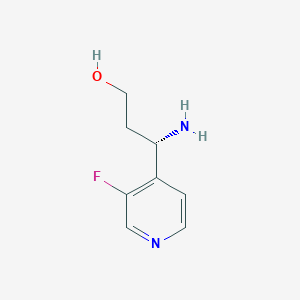
![2-amino-N-[(1S)-1-(4-fluorophenyl)ethyl]-3-methyl-N-propan-2-ylbutanamide](/img/structure/B13083799.png)

